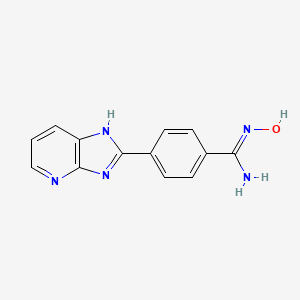

4-(7-Aza-2-benzimidazolyl)benzamidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

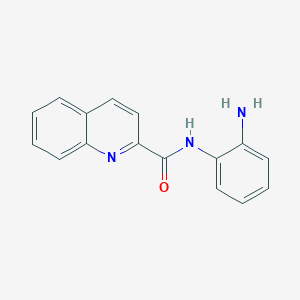

“4-(7-Aza-2-benzimidazolyl)benzamidoxime” is a chemical compound with the molecular formula C13H11O1N5 . It is a unique chemical that is used by researchers in various fields .

Molecular Structure Analysis

The molecular structure of “4-(7-Aza-2-benzimidazolyl)benzamidoxime” contains a total of 32 bonds, including 21 non-H bonds, 11 multiple bonds, 1 rotatable bond, 5 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Iminophosphorane-Mediated Annulation : The study by Molina, Lorenzo, and Aller (1992) presents the aza-Wittig-type reaction of 2-(triphenylphosphoranylideneamino)benzimidazoles with isocyanates, leading to the synthesis of 1,3,5-triazino[1,2-a]benzimidazoles. This reaction is an example of chemical synthesis involving benzimidazole derivatives (Molina, Lorenzo, & Aller, 1992).

Synthesis of Novel Nucleoside Derivatives : Papadakis et al. (2020) explored the synthesis of novel amino substituted imidazopyridine nucleoside derivatives, starting from 2-amino-6-chloropyridine, a process that involves structural analogs of benzimidazole (Papadakis et al., 2020).

Azo Benzimidazole - Biological Scaffold : Pakeeraiah et al. (2020) discuss the wide applications of benzimidazole derivatives in therapeutic areas, emphasizing their role as biological scaffolds in the development of pharmaceutical molecules (Pakeeraiah et al., 2020).

Biological Activity and Medicinal Chemistry

Antibacterial and Antiproliferative Activity : The study by Cindrić et al. (2018) highlights the antibacterial and antiproliferative activity of benzimidazole carboxamides, demonstrating their potential as antibacterial agents against various bacteria (Cindrić et al., 2018).

DNA Binding Properties of AzaHx-PI : Satam et al. (2015) describe the DNA binding properties of azaHx-PI, a fluorescent DNA recognition element derived from Hoechst 33258, which shows specificity for G·C base pairs. This study showcases the application of benzimidazole derivatives in understanding DNA interactions (Satam et al., 2015).

Antiproliferative Activity against Cancer Cells : Research by Karaaslan, Bakar, and Goker (2018) demonstrates that benzimidazole derivatives exhibit strong cytotoxic activity, particularly against breast cancer cells (MCF-7), underscoring their relevance in cancer therapy (Karaaslan, Bakar, & Goker, 2018).

Other Applications

- Synthesis of 1,2,4-Oxadiazoles : Deegan et al. (1999) demonstrate the parallel synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI), indicating a method for efficient synthesis involving benzimidazole derivatives (Deegan, Nitz, Cebzanov, Pufko, & Porco, 1999).

Safety and Hazards

The safety data sheet for a similar compound, “4-(6-Methyl-2-benzimidazolyl)benzamidoxime”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLSFWAWGHSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)

![2-(4-Fluorophenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)

![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)